

Physical and chemical properties of isophthalamide

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Compound of Interest

Compound Name: *Isophthalamide*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Isophthalamide**

This technical guide provides a comprehensive overview of the core physical and chemical properties of **isophthalamide**. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical visualizations to support advanced research and application.

Core Properties of Isophthalamide

Isophthalamide, also known as 1,3-benzenedicarboxamide, is an organic compound classified as a benzenedicarboxamide.[1][2][3] It is functionally related to isophthalic acid.[1][4] The molecule consists of a benzene ring substituted with two carboxamide groups at the meta-positions.

Quantitative Data Summary

The fundamental physical and chemical properties of **isophthalamide** are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |
|--------------------------------|---|---|
| Molecular Formula | C ₈ H ₈ N ₂ O ₂ | [1] [2] [5] [6] [7] |
| Molecular Weight | 164.16 g/mol | [1] [2] [5] [6] [8] |
| CAS Number | 1740-57-4 | [1] [2] [3] [5] [6] |
| IUPAC Name | benzene-1,3-dicarboxamide | [1] [7] |
| Melting Point | 281-282°C | [9] |
| Appearance | White crystals or powder | [10] |
| Solubility | Soluble in DMSO | [8] |
| Enthalpy of Formation (Solid) | -436.9 ± 1.0 kJ/mol | [11] |
| Enthalpy of Combustion (Solid) | -3854.6 ± 0.96 kJ/mol | [11] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **isophthalamide** are crucial for its application in research and development.

Synthesis of Isophthalamide

The synthesis of **isophthalamide** can be achieved through the reaction of isophthaloyl chloride with an amine source like ammonia. A general laboratory procedure analogous to the formation of N-substituted **isophthalamides** is described below.[\[12\]](#)

Objective: To synthesize **isophthalamide** via the acylation of an amine with isophthaloyl chloride.

Materials and Reagents:

- Isophthaloyl chloride
- Ammonia (or an appropriate amine source)
- Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

- A base (e.g., Triethylamine, Pyridine) to neutralize HCl byproduct
- 1 M Hydrochloric Acid (for work-up)
- Saturated Sodium Bicarbonate solution (for work-up)
- Brine (for work-up)
- Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

- **Reaction Setup:** In a three-necked flask equipped with a stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve the amine source and the base in the anhydrous solvent.
- **Cooling:** Cool the flask to 0-5°C using an ice bath.
- **Addition of Acid Chloride:** Dissolve isophthaloyl chloride in the anhydrous solvent and add it to the dropping funnel. Add the isophthaloyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the low temperature.
- **Reaction:** After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.
- **Work-up:** Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying and Concentration:** Dry the organic layer over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
- **Purification:** Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure **isophthalamide**.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Purpose: To confirm the chemical structure by analyzing the proton (^1H) and carbon- 13 (^{13}C) environments.
- Methodology:
 - Dissolve a small sample (5-10 mg) of the purified **isophthalamide** in a suitable deuterated solvent, such as DMSO- d_6 , in which it is soluble.[\[8\]](#)[\[13\]](#)
 - Transfer the solution to an NMR tube.
 - Acquire ^1H and ^{13}C NMR spectra using a standard NMR spectrometer.
 - Analyze the chemical shifts, integration, and coupling patterns to confirm the presence of the aromatic and amide protons and carbons, consistent with the **isophthalamide** structure.[\[14\]](#)

2. Infrared (IR) Spectroscopy:

- Purpose: To identify the functional groups present in the molecule.
- Methodology:
 - Prepare the sample, typically as a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
 - Acquire the IR spectrum over the range of $4000\text{-}400\text{ cm}^{-1}$.
 - Identify characteristic absorption bands for N-H stretching (around $3400\text{-}3200\text{ cm}^{-1}$), C=O stretching of the amide (around 1650 cm^{-1}), and C-H stretching/bending of the aromatic ring.[\[15\]](#)

3. Mass Spectrometry (MS):

- Purpose: To determine the molecular weight and fragmentation pattern.
- Methodology:

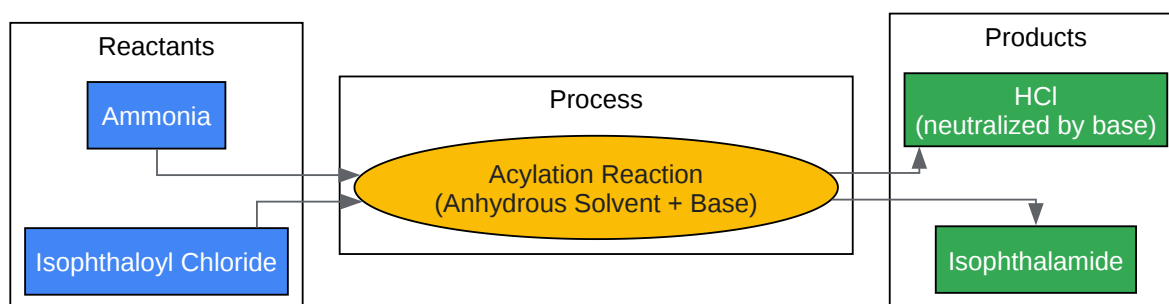
- Introduce a small amount of the sample into the mass spectrometer.
- Use a suitable ionization technique, such as Electron Ionization (EI).
- Analyze the resulting mass spectrum. The molecular ion peak $[M]^+$ should correspond to the molecular weight of **isophthalamide** (164.16 g/mol).^{[1][2]} Other significant peaks can be attributed to the fragmentation of the molecule.

Chemical Reactivity and Thermal Stability

- Hydrolysis: Like other amides, **isophthalamide** can be hydrolyzed back to isophthalic acid and ammonia under acidic or basic conditions, typically requiring heat.
- Thermal Stability: **Isophthalamide** is a thermally stable compound, as indicated by its high melting point. The related polymer, poly(m-phenylene **isophthalamide**), exhibits exceptional thermal stability, with a decomposition temperature above 371°C, making it suitable for high-performance applications like flame-resistant fibers.^{[16][17][18]}

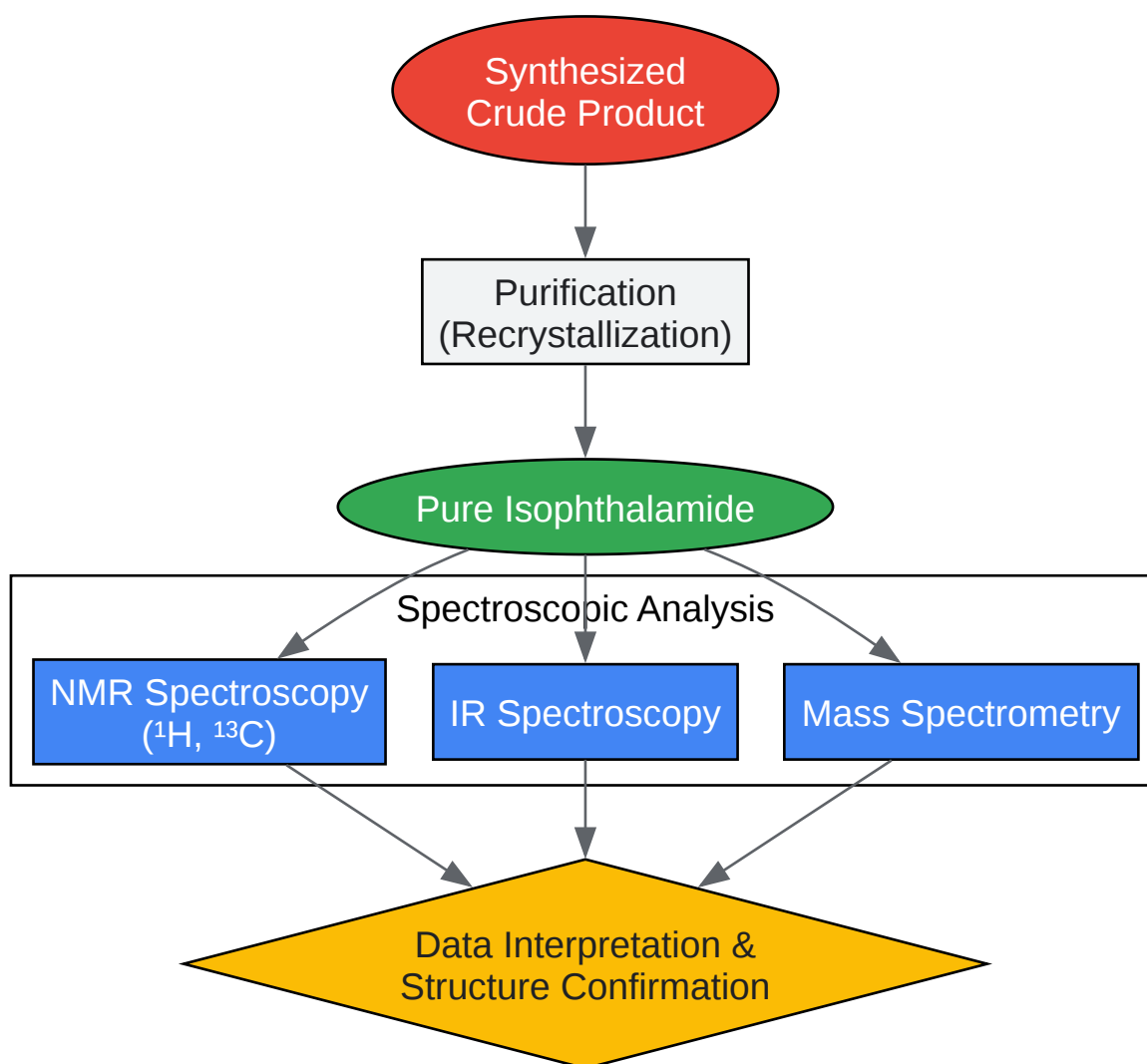
Visualizations

The following diagrams illustrate key logical and experimental workflows related to **isophthalamide**.



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Caption: Synthesis pathway of **isophthalamide** from its precursors.



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Caption: Experimental workflow for the characterization of **isophthalamide**.

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